molecular formula C15H23N B11082431 1-(1-Adamantyl)butyl cyanide

1-(1-Adamantyl)butyl cyanide

Cat. No.: B11082431
M. Wt: 217.35 g/mol
InChI Key: WOVOGVXPAVNNRD-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)butyl cyanide is an organic compound featuring an adamantane moiety, which is a polycyclic cage structure known for its high symmetry and stability. The adamantane structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)butyl cyanide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, where a radical initiator is used to abstract a hydrogen atom from the adamantane, followed by the addition of a butyl cyanide group . This method often employs benzophenone as the hydrogen abstractor, yielding high-performance adamantane derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)butyl cyanide undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Adamantanone derivatives.

    Reduction: 1-(1-Adamantyl)butylamine.

    Substitution: Various substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)butyl cyanide involves its interaction with molecular targets through its adamantane moiety. The compound can penetrate biological membranes due to its lipophilicity, allowing it to reach intracellular targets. The cyanide group can participate in various biochemical reactions, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(1-Adamantyl)butyl cyanide is unique due to the combination of the adamantane moiety and the butyl cyanide group, which imparts distinct physical and chemical properties. Its stability, lipophilicity, and reactivity make it valuable in various applications, distinguishing it from other adamantane derivatives.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-(1-adamantyl)pentanenitrile

InChI

InChI=1S/C15H23N/c1-2-3-14(10-16)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-14H,2-9H2,1H3

InChI Key

WOVOGVXPAVNNRD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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